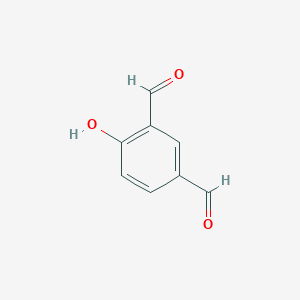

4-Hydroxyisophthalaldehyde

Description

Significance and Research Trajectory of Aromatic Dialdehydes in Advanced Chemical Systems

Aromatic dialdehydes are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules and materials. Their bifunctional nature allows them to act as pivotal cross-linking agents and precursors in polymer chemistry and materials science. For instance, aromatic dialdehydes are systematically studied for their ability to enhance the mechanical rigidity of self-assembled peptide-based hydrogels, which are developed for a range of biomedical applications. acs.org Studies show that small aromatic dialdehydes can increase gel stiffness significantly, influencing properties like macromolecular diffusion and release. acs.org

The pursuit of novel synthetic methodologies for aromatic aldehydes remains an active area of research, driven by their importance as intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals. nih.gov Modern approaches, such as the electrochemical oxidation of methylarenes, are being developed to overcome the limitations of traditional methods, which often rely on hazardous oxidants or expensive catalysts. nih.gov Furthermore, aromatic dialdehydes are crucial for creating macrocyclic ligands capable of holding multiple metal ions, which is significant in the fields of homogeneous catalysis, magnetic exchange studies, and bioinorganic chemistry. dergipark.org.tr

Historical Context of 4-Hydroxyisophthalaldehyde in Organic Synthesis Methodologies

The synthesis of this compound has been approached through various organic chemistry methodologies. Historically and in current practice, a common route involves the oxidation of the corresponding di-acid, 4-hydroxyisophthalic acid, using oxidizing agents like potassium permanganate. ontosight.ai Another established method is the formylation of phenolic precursors. The modified Duff reaction, for example, can be used to obtain this compound from 4-hydroxybenzaldehyde. chemicalbook.comchemicalbook.com

A more specific synthesis involves the reaction of a substituted phenol with hexamethylenetetramine in trifluoroacetic acid. dergipark.org.trrsc.org For example, reacting salicylaldehyde with hexamethylenetetramine and cuprous oxide in trifluoroacetic acid yields this compound, albeit in a relatively low yield of 10%. dergipark.org.tr This highlights the ongoing challenge and research interest in developing more efficient and high-yielding synthetic pathways.

Table 1: Selected Synthesis Methods for this compound and its Derivatives

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 4-Hydroxyisophthalic acid | Potassium permanganate or chromium trioxide | This compound | |

| 4-Hydroxybenzaldehyde | Modified Duff reaction | This compound | chemicalbook.comchemicalbook.com |

| Salicylaldehyde | Hexamethylenetetramine, cuprous oxide, trifluoroacetic acid | This compound | dergipark.org.tr |

| 2-tert-Butylphenol | Hexamethylenetetramine, trifluoroacetic acid | 5-tert-Butyl-4-hydroxyisophthalaldehyde | rsc.org |

Scope and Academic Relevance of this compound in Contemporary Chemical Research

The academic and research relevance of this compound is diverse, stemming from the reactivity of its hydroxyl and dual aldehyde functionalities. These groups allow it to participate in nucleophilic addition and condensation reactions, most notably in the formation of Schiff bases, which are important synthetic intermediates.

In materials science, this compound is a key building block, or "linker," for creating Covalent Organic Frameworks (COFs). These are porous, crystalline polymers with potential applications in gas storage and catalysis. The compound's ability to form stable complexes with metals is also a significant asset in this field.

Furthermore, this compound and its derivatives are integral to the development of advanced functional materials. They are used to synthesize fluorescent probes for biological imaging and sensors for detecting environmental pollutants. For example, a derivative, 5-(benzothiazole-2-yl)-4-hydroxyisophthalaldehyde, has been investigated for its potential in the rapid identification of cyanide ions. wiley.com Its derivatives have also been used as precursors for creating complex macrocycles, such as tetraarylcarbaporphyrinoids, which can form stable organometallic derivatives with metals like silver and gold. acs.org

Table 2: Contemporary Research Applications of this compound

| Application Area | Specific Use | Example Derivative/System | Reference |

|---|---|---|---|

| Materials Science | Linker for Covalent Organic Frameworks (COFs) | Used directly as an aldehyde linker | |

| Materials Science | Precursor for complex macrocycles | Synthesis of tetraarylcarbaporphyrinoids | acs.org |

| Sensors | Detection of environmental pollutants | 5-(benzothiazole-2-yl)-4-hydroxyisophthalaldehyde for cyanide detection | wiley.com |

| Fluorescent Probes | Biological imaging | Synthesis of probes to monitor cellular processes | |

| Organic Synthesis | Intermediate for complex molecules | Formation of Schiff bases | dergipark.org.tr |

Propriétés

IUPAC Name |

4-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUATHOQKVGPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186908 | |

| Record name | 4-Hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-70-9 | |

| Record name | 4-Hydroxyisophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003328709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyisophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4-hydroxyisophthalaldehyde

Established Synthetic Routes to 4-Hydroxyisophthalaldehyde

The established synthetic pathways to this compound are centered on classical organic reactions that have been modified and optimized for this specific target molecule.

The Duff reaction, a formylation method that utilizes hexamethylenetetramine to introduce aldehyde groups onto an aromatic ring, is a key strategy for synthesizing hydroxybenzaldehydes. wikipedia.org The reaction typically requires electron-rich aromatic compounds, such as phenols, and proceeds with a preference for ortho-substitution. wikipedia.org However, modifications to the reaction conditions can alter this selectivity. drugfuture.com

A notable synthesis of this compound involves the reaction of salicylaldehyde with hexamethylenetetramine. dergipark.org.tr The use of trifluoroacetic acid as both a solvent and a catalyst is crucial in this modified Duff reaction. dergipark.org.trgoogle.com The process generally involves mixing the aromatic compound with hexamethylenetetramine in trifluoroacetic acid and heating the mixture. google.com

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde, Hexamethylenetetramine | Cuprous Oxide, Trifluoroacetic Acid | Reflux, 5 hours | This compound | 10% | dergipark.org.tr |

The Duff reaction's outcome is significantly influenced by the substituents present on the phenolic starting material. The reaction requires strongly electron-donating groups on the aromatic ring for it to proceed efficiently. wikipedia.org Formylation typically occurs at the position ortho to the hydroxyl group. wikipedia.org However, if the ortho positions are blocked, the formylation will take place at the para position. wikipedia.org

The use of trifluoroacetic acid can lead to a high degree of para regioselectivity. mdma.ch For instance, the reaction of 2,6-xylenol with hexamethylenetetramine in refluxing trifluoroacetic acid yields 3,5-dimethyl-4-hydroxybenzaldehyde with 95% yield, demonstrating exclusive formylation at the para position. mdma.ch In contrast, the reaction with toluene under similar conditions produces a mixture of p-tolualdehyde (50%) and o-tolualdehyde (11%). mdma.ch This highlights the directing effect of the substituents on the aromatic ring. The chemical synthesis of phenols with diverse substitution patterns remains a challenge, with methods like the Duff reaction being sensitive to the electronic nature of the substrate. oregonstate.edu

| Substrate | Product(s) | Yield(s) |

|---|---|---|

| 2,6-Xylenol | 3,5-Dimethyl-4-hydroxybenzaldehyde | 95% |

| p-Xylene | 2,4-Dimethylbenzaldehyde | 55% |

| Toluene | p-Tolualdehyde, o-Tolualdehyde | 50%, 11% |

| tert-Butylbenzene | p-tert-Butylbenzaldehyde | 75% |

| 2,6-Dimethylanisole | 3,5-Dimethyl-4-Methoxybenzaldehyde | 74% |

Alternative synthetic approaches involve the oxidation or reduction of precursor molecules. This compound can be synthesized through the oxidation of 4-hydroxyisophthalic acid. ontosight.ai Conversely, it can also be obtained by the reduction of 4-hydroxyisophthalic acid derivatives. ontosight.ai These functional group interconversions represent a standard strategy in organic synthesis, where the oxidation state of a molecule is adjusted to achieve the desired functional group. solubilityofthings.comimperial.ac.uk For example, primary alcohols can be oxidized to aldehydes, which can then be further oxidized to carboxylic acids. solubilityofthings.com The reverse transformation, the reduction of a carboxylic acid derivative to an aldehyde, is also a viable pathway.

Condensation reactions are fundamental in organic chemistry for forming carbon-carbon bonds. magritek.com The aldol condensation, for example, involves the reaction of two carbonyl compounds to create a β-hydroxy carbonyl compound. magritek.comsigmaaldrich.com While not a direct synthesis of this compound itself, related condensation principles are applicable. For instance, the condensation of salicylaldehyde with primary amines leads to the formation of Schiff bases, illustrating the reactivity of the aldehyde group in condensation processes. recentscientific.comresearchgate.net The synthesis of this compound can be envisioned through condensation strategies that build the aromatic ring or introduce the formyl groups through carbon-carbon bond formation, such as the cross-aldol condensation between appropriately chosen reactants. iitk.ac.in

Hexamethylenetetramine and Salicylaldehyde Condensation (e.g., with trifluoroacetic acid and cuprous oxide)

Oxidation and Reduction Strategies for this compound Precursors

Functional Group Interconversions and Derivatization Strategies of this compound

This compound is a versatile building block due to the presence of both hydroxyl and aldehyde functional groups, which can undergo a variety of chemical transformations. ontosight.ai The aldehyde groups are reactive towards nucleophilic addition and condensation reactions, while the hydroxyl group can be subjected to substitution.

A common derivatization involves the reaction of the aldehyde groups. For example, this compound reacts with aminoguanidine hydrochloride to yield 4-hydroxy-1,3-bisamidino phenylhydrazone hydrochloride. unimi.it It can also serve as a substrate in more complex syntheses, such as its condensation with pyrrole and other aromatic aldehydes to form novel tetraarylcarbaporphyrinoids. acs.org In another example, it is used as a substrate in a decarbonylative homo-coupling process to produce 9-oxo-9H-xanthene-2,7-dicarbaldehyde, indicating a site-selective reaction of the formyl group ortho to the hydroxyl group. up.pt

Alkylation of the Phenolic Hydroxyl Group for Expanded Reactivity

The phenolic hydroxyl group in this compound serves as a key handle for chemical modification, allowing for the introduction of various functionalities that can expand its reactivity and application. Alkylation of this group is a common strategy to create precursors for more complex molecules.

Propargyl Bromide Alkylation in Anhydrous Conditions

A significant synthetic modification of this compound involves the alkylation of its phenolic hydroxyl group with propargyl bromide. This reaction introduces a terminal alkyne group, a versatile functional group for further transformations such as "click" chemistry. The synthesis of 4-(prop-2-yn-1-yloxy)isophthalaldehyde is typically performed under anhydrous conditions to prevent side reactions. dergipark.org.tr

The reaction involves dissolving this compound in a dry polar aprotic solvent, such as dimethylformamide (DMF). dergipark.org.tr Anhydrous potassium carbonate (K₂CO₃) is added as a base to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide. dergipark.org.tr Following this, propargyl bromide is added, and the reaction mixture is stirred, often overnight at room temperature, to ensure completion. dergipark.org.tr The resulting product, 4-(prop-2-yn-1-yloxy)isophthalaldehyde, can then be isolated through standard extraction and purification techniques. dergipark.org.tr

Table 1: Reaction Conditions for Propargyl Bromide Alkylation of this compound dergipark.org.tr

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | Propargyl bromide (80% in toluene) |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | Dry Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

Introduction of Analyte-Responsive Protecting Groups

The hydroxyl group of this compound can be functionalized with analyte-responsive protecting groups. This strategy is employed in the development of modular chemical probes. nih.gov These protecting groups are designed to be cleaved in the presence of a specific analyte, leading to a detectable signal, such as the release of a fluorophore. nih.gov

This process involves the preliminary alkylation of this compound with a protecting group that is sensitive to a particular biological analyte. nih.gov For instance, probes have been developed for the detection of hydrogen peroxide, sulfhydryl compounds, and the enzyme β-galactosidase. nih.gov Upon reaction with the target analyte, the protecting group is removed, liberating the phenolic hydroxyl group and triggering a turn-ON near-infrared (NIR) fluorescence response in the final probe molecule. nih.gov This modular approach allows for the preparation of a variety of diagnostic probes by simply changing the analyte-responsive group attached to the this compound scaffold. nih.gov

Selective Reactivity of Aldehyde Groups in this compound

The presence of two aldehyde groups on the this compound ring presents opportunities for selective functionalization. The inherent reactivity difference between the two aldehyde groups, or the use of protecting group strategies, allows for one group to be modified while the other remains intact. The use of acetals as protecting groups is a common strategy in organic synthesis to temporarily mask a carbonyl group. pressbooks.pub Given the higher reactivity of aldehydes, it is possible to selectively protect one or both aldehyde groups in this compound to direct subsequent reactions to other parts of the molecule or to differentiate the two aldehyde positions. pressbooks.pub

Research has demonstrated that regioselective synthesis can be achieved starting from derivatives of this compound, yielding monosubstituted products. iastate.eduthieme-connect.com This indicates that the two aldehyde groups can be distinguished chemically. The selective reaction of an aldehyde with an amine to form an imine is a fundamental transformation that can be applied to achieve covalent functionalization at a specific site. researchgate.net This selective reactivity is crucial for building more complex molecular architectures, such as in the synthesis of imidazole and 2,3-dihydroquinazolinone derivatives. thieme-connect.com

Strategies for Introducing Halogenated Derivatives

The synthesis of halogenated derivatives of this compound allows for the modulation of its electronic properties and reactivity. The introduction of halogen atoms like fluorine, chlorine, or bromine onto the aromatic ring can influence the acidity of the phenolic proton and the electrophilicity of the aldehyde carbons. nih.gov

While specific protocols for the direct halogenation of this compound are not extensively detailed, the existence of compounds like 5-fluoro-2-hydroxyisophthalaldehyde confirms that such derivatives are synthetically accessible. evitachem.com General methods for the halogenation of related phenolic compounds often involve electrophilic aromatic substitution. wisc.edu For instance, the halogenation of phthalic anhydride, a related aromatic dicarbonyl compound, can be achieved using a halogenating agent (e.g., liquid bromine or chlorine) in the presence of a catalyst such as iron powder and a Lewis acid. google.com Such methods could potentially be adapted for the regioselective halogenation of the this compound ring.

Table 2: General Conditions for Aromatic Halogenation google.com

| Parameter | Condition |

|---|---|

| Substrate | Aromatic Anhydride (e.g., Phthalic Anhydride) |

| Halogenating Agent | Liquid Bromine or Liquid Chlorine |

| Catalyst | Iron powder and Lewis Acid |

| Temperature | -10°C to 50°C |

| Reaction Time | 13-20 hours |

Carbonyl-Ene and Related Additions to Aldehyde Moieties

The aldehyde groups of this compound are potential participants in carbonyl-ene reactions, a powerful class of carbon-carbon bond-forming reactions. wikipedia.org The carbonyl-ene reaction involves the addition of an alkene with an allylic hydrogen (the ene) to a carbonyl group (the enophile). wikipedia.orgcsic.es This pericyclic reaction typically requires high temperatures or, more commonly, catalysis by a Lewis acid to proceed efficiently under milder conditions. wikipedia.orglibretexts.org

The reactivity of the aldehyde in a carbonyl-ene reaction is highly dependent on its electronic nature. While many Lewis acid-catalyzed systems favor electron-deficient aldehydes, certain nickel-catalyzed processes have been shown to be more efficient with electron-rich aldehydes. nih.govorganic-chemistry.org this compound presents an interesting case, as the electron-donating phenolic group enriches the aromatic ring, while the two electron-withdrawing aldehyde groups have the opposite effect. This electronic balance would influence its reactivity as an enophile.

Catalysts for these reactions are diverse, ranging from titanium-BINOL complexes to those based on copper, palladium, and cobalt. libretexts.orgorganic-chemistry.org A related transformation is the photocatalytic allylation of aldehydes, which provides another pathway for the site-specific functionalization of the carbonyl groups under mild, neutral conditions. sioc.ac.cn These addition reactions open avenues for creating complex homoallylic alcohol structures from the this compound framework. csic.es

Advanced Spectroscopic and Analytical Characterization of 4-hydroxyisophthalaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-hydroxyisophthalaldehyde, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopic Analysis of Aldehyde and Phenolic Protons

Proton (¹H) NMR spectroscopy of this compound provides distinct and well-resolved signals corresponding to its phenolic and aldehyde protons. In a typical solvent like deuterated chloroform (CDCl₃), the phenolic hydroxyl proton (–OH) exhibits a characteristic singlet, often appearing significantly downfield due to hydrogen bonding. For instance, its chemical shift has been reported at approximately 11.56 ppm. chemicalbook.com

The two aldehyde protons (–CHO) are chemically non-equivalent and thus appear as separate singlets. Their signals are found in the typical aldehyde region, with reported chemical shifts around 10.01 ppm and 9.94 ppm. dergipark.org.tr The aromatic protons also show distinct signals; for example, a doublet at 8.15 ppm and a doublet of doublets at 8.07 ppm correspond to the protons on the benzene ring, confirming the substitution pattern. dergipark.org.tr

Table 1: ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | ~11.56 | Singlet |

| Aldehyde -CHO | ~10.01 | Singlet |

| Aldehyde -CHO | ~9.94 | Singlet |

| Aromatic -H | ~8.15 | Doublet |

| Aromatic -H | ~8.07 | Doublet of Doublets |

| Aromatic -H | ~7.14 | Doublet |

Data sourced from multiple experimental reports, slight variations may occur based on conditions. chemicalbook.comdergipark.org.tr

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Carbonyl and Aromatic Carbons

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbons and the aromatic carbons. The two aldehyde carbonyl carbons are observed at the downfield end of the spectrum, with reported chemical shifts of approximately 196.3 ppm and 189.4 ppm. dergipark.org.tr

The aromatic carbons resonate in the 118–167 ppm range. The carbon atom attached to the hydroxyl group (C-OH) is typically found at the most downfield position among the aromatic carbons, around 166.4 ppm, due to the deshielding effect of the oxygen atom. dergipark.org.tr The other aromatic carbons, including the two carbons bearing the aldehyde groups and the unsubstituted ring carbons, appear at distinct chemical shifts, confirming the 1,3-diformyl-4-hydroxy substitution pattern on the benzene ring. dergipark.org.troregonstate.edu

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | ~196.3 |

| Carbonyl C=O | ~189.4 |

| Aromatic C-OH | ~166.4 |

| Aromatic C-CHO | ~137.3 |

| Aromatic C-CHO | ~136.6 |

| Aromatic C-H | ~129.3 |

| Aromatic C-H | ~120.4 |

| Aromatic C-H | ~118.9 |

Data sourced from experimental reports. dergipark.org.tr

Two-Dimensional NMR Techniques (e.g., APT, NOESY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for derivatives of this compound and other complex structures. dergipark.org.tr

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly-bonded proton and carbon atoms. It is used to definitively assign which proton is attached to which carbon, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which protons are close to each other in space, which helps in confirming the stereochemistry and conformation of derivatives.

APT (Attached Proton Test) : While largely succeeded by HSQC, APT can differentiate between CH, CH₂, and CH₃ groups, as well as quaternary carbons, providing useful multiplicity information.

For derivatives of this compound, these 2D NMR experiments are essential for confirming the points of substitution and the final structure of the synthesized molecules. dergipark.org.tr

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm its structure. spectrabase.com A broad absorption band is typically observed in the high-frequency region, around 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharp, strong absorption bands for the C=O stretching of the two aldehyde groups typically appear around 1700 cm⁻¹. Additionally, vibrations corresponding to the aromatic ring, such as C=C stretching, are visible in the 1400-1600 cm⁻¹ region. spectrabase.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (Broad) |

| Aldehyde -CHO | C=O Stretch | ~1700 (Strong, Sharp) |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Data compiled from typical values for the respective functional groups and available spectral data. spectrabase.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. In a standard mass spectrum, the compound exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 150.13 g/mol . chemicalbook.comnih.gov The fragmentation pattern can also provide structural information, with major fragments often observed at m/z 149, corresponding to the loss of a hydrogen atom ([M-H]⁺), and m/z 121, resulting from the loss of a formyl group ([M-CHO]⁺). chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact elemental formula. bioanalysis-zone.comsavemyexams.com For this compound (C₈H₆O₃), the calculated exact mass is 150.03169 Da. HRMS analysis can confirm this value to within a few parts per million, providing definitive proof of the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass. dergipark.org.trnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound provides the ultimate proof of its three-dimensional structure in the solid state. iastate.eduwikipedia.org This powerful technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate data on bond lengths, bond angles, and intermolecular interactions. ugr.esdrawellanalytical.com

XRD analysis reveals the planarity of the benzene ring and the conformation of the aldehyde groups relative to the ring. Crucially, it elucidates the hydrogen-bonding network within the crystal. The phenolic hydroxyl group often participates in intermolecular hydrogen bonds with the oxygen atoms of the aldehyde groups of neighboring molecules, influencing the crystal packing and the physical properties of the solid, such as its melting point. ugr.es This detailed structural information is fundamental for understanding its reactivity and for use in crystal engineering and materials science.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. numberanalytics.com When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are groups of atoms involved in π bonding. uzh.chmsu.edu

In this compound, the benzene ring, carbonyl groups (C=O), and the hydroxyl group (-OH) constitute the primary chromophores. The electronic spectrum of this compound and its derivatives is characterized by several types of transitions, including π → π* and n → π* transitions. uzh.chunits.it

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in molecules with conjugated systems, such as the aromatic ring and carbonyl groups in this compound. uzh.ch These transitions are generally strong, resulting in high molar absorptivity (ε) values. uzh.ch

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the oxygen atoms of the hydroxyl and carbonyl groups, is promoted to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower probability, leading to weaker absorption bands. uzh.chunits.it

The solvent in which the analysis is performed can influence the position and intensity of the absorption bands. For instance, polar solvents can lead to shifts in the absorption maxima (λmax) due to interactions with the solute molecules. units.it

Derivatives of this compound, such as Schiff bases formed through condensation reactions with primary amines, exhibit altered UV-Vis spectra. The formation of the azomethine group (-CH=N-) introduces a new chromophore and can extend the conjugated system, often resulting in a bathochromic (red) shift, where the absorption maxima move to longer wavelengths. researchgate.net

Table 1: Representative Electronic Transitions for Aromatic Aldehydes and Related Structures

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 170-800 units.it | Strong absorption due to excitation from a π bonding to a π antibonding orbital. Characteristic of aromatic rings and conjugated systems. |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is invaluable for assessing the thermal stability of materials, including this compound and its derivatives. tainstruments.com The output of a TGA experiment is a thermogram, which plots mass against temperature.

The thermal decomposition of a compound involves the breaking of chemical bonds, leading to weight loss. tainstruments.com For aromatic aldehydes like this compound, a typical decomposition temperature is expected to be above 200°C. The thermal stability of polymers and other materials derived from this compound can be significantly influenced by their chemical structure. For example, the incorporation of certain monomers into a polymer backbone can enhance its thermal resistance. mdpi.com

TGA can be used to determine:

Decomposition Temperatures: The onset temperature of decomposition provides a measure of the material's thermal stability. tainstruments.com

Composition of Multi-component Systems: TGA can be used to quantify the different components in a mixture if they decompose at different temperatures. uva.es

Effect of Modifications: The technique is useful for evaluating how chemical treatments or the formation of derivatives affects the thermal stability of the parent compound. mdpi.com

For instance, studies on polymer composites have shown that chemical treatment of natural fibers can significantly alter the thermal stability of the resulting material. mdpi.com Similarly, the thermal properties of polymers can be affected even by small degrees of degradation, which can be precisely controlled and studied using TGA. tainstruments.com

Table 2: Interpreting TGA Data for Material Stability

| TGA Observation | Interpretation |

|---|---|

| Onset of Weight Loss | Indicates the initial temperature of decomposition or degradation. |

| Rate of Weight Loss (DTG Peak) | The peak of the derivative thermogravimetric (DTG) curve indicates the temperature of maximum decomposition rate. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the sample. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound, such as a derivative of this compound.

The molecular formula of this compound is C₈H₆O₃. chemicalbook.com For its derivatives, such as Schiff bases formed by reacting this compound with an amine, elemental analysis is used to confirm that the reaction has proceeded as expected and to establish the stoichiometry of the product. researchgate.netekb.eg The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the proposed structure. ripublication.com

Table 3: Theoretical Elemental Composition of this compound (C₈H₆O₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 64.00% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.03% |

| Oxygen | O | 16.00 | 3 | 48.00 | 31.97% |

| Total | | | | 150.13 | 100.00% |

Note: The theoretical percentages are calculated based on the molecular weight of 150.13 g/mol . nih.gov

In research involving the synthesis of new compounds, elemental analysis is often presented alongside other characterization data, such as NMR and mass spectrometry, to provide a complete and unambiguous identification of the substance. ripublication.comsci-hub.se

Coordination Chemistry and Ligand Design with 4-hydroxyisophthalaldehyde

Synthesis of Schiff Base Ligands from 4-Hydroxyisophthalaldehyde

Schiff base ligands derived from this compound are primarily synthesized through iminic condensation reactions with primary amines. Current time information in Bangalore, IN.dergipark.org.trresearchgate.net This process involves the reaction of the aldehyde groups of this compound with the amino groups of primary amines to form imine or azomethine (-C=N-) linkages. researchgate.netresearchgate.net

Iminic Condensation Reactions with Primary Amines

The condensation reaction between this compound and primary amines is a cornerstone for creating a vast array of Schiff base ligands. Current time information in Bangalore, IN.dergipark.org.tr This reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine bond. pressbooks.pub The reaction conditions, such as the choice of solvent and the use of catalysts (acid or base), can be tailored to optimize the yield and purity of the resulting ligand. researchgate.netorganic-chemistry.org For instance, the reaction can be carried out in solvents like ethanol or methanol, sometimes with the addition of a few drops of a catalyst to facilitate the reaction. mdpi.comxiahepublishing.com The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC). dergipark.org.tr

A general representation of the iminic condensation reaction is as follows:

C_8H_6O_3 + 2 R-NH_2 → (R-N=CH)_2C_6H_3(OH) + 2 H_2O

Where R represents an alkyl or aryl group from the primary amine.

Formation of Bicompartmental and Multidentate Ligands

The presence of two aldehyde groups in this compound allows for the reaction with two equivalents of a primary amine, leading to the formation of symmetrical Schiff base ligands. mdpi.com When the chosen primary amine contains additional donor atoms (such as N, O, or S), the resulting Schiff base can act as a multidentate ligand, capable of binding to a metal ion at multiple points. mdpi.comias.ac.in

Furthermore, the phenolic hydroxyl group, situated between the two aldehyde-derived imine groups, can act as a bridging unit, facilitating the formation of bicompartmental ligands. mdpi.com These ligands possess two distinct coordination sites, enabling the simultaneous binding of two metal ions. mdpi.comworktribe.com The design of these ligands can be precisely controlled by selecting appropriate primary amines, thereby influencing the size, shape, and donor set of the coordination compartments. For example, using diamines as the primary amine source can lead to the formation of macrocyclic ligands. researchgate.net

Metal Complexation Strategies with this compound Derived Ligands

The Schiff base ligands derived from this compound are excellent chelating agents for a wide variety of metal ions. ias.ac.inresearchgate.netshivajichk.ac.in The strategy for complexation typically involves reacting the pre-synthesized ligand with a metal salt in a suitable solvent. nih.gov

Synthesis of Mononuclear and Dinuclear Metal Complexes

The versatility of ligands derived from this compound allows for the synthesis of both mononuclear and dinuclear metal complexes. researchgate.networktribe.comresearchgate.net Mononuclear complexes are formed when a single metal ion is coordinated to the Schiff base ligand. In contrast, the bicompartmental nature of many of these ligands facilitates the formation of dinuclear complexes, where two metal ions are held in close proximity by the bridging phenolic oxygen. worktribe.comacs.orgrsc.org The synthesis of these complexes is typically achieved by reacting the ligand with one or two equivalents of the desired metal salt, respectively. nih.govmdpi.com The resulting complexes are often characterized by techniques such as X-ray crystallography to determine their precise molecular structure. mdpi.com

Table 1: Examples of Metal Complexes Derived from this compound Ligands

| Ligand Precursor (Primary Amine) | Metal Ion(s) | Resulting Complex Type | Reference |

| 2-(2-aminoethyl)pyridine | Dicopper(II) | Dinuclear | acs.org |

| Histamine | Dicopper(II) | Dinuclear | acs.org |

| Nicotinic hydrazide | Cu(II), Zn(II), Hg(II), Cd(II) | Tetranuclear, Dinuclear | mdpi.com |

| 4-methyl-3-thiosemicarbazide | Not specified | Bicompartmental Ligand | mdpi.com |

Chelation and Coordination Modes of this compound Derivatives

Ligands derived from this compound exhibit diverse chelation and coordination modes. The imine nitrogen atoms and the phenolic oxygen atom are the primary coordination sites. shivajichk.ac.in In mononuclear complexes, the ligand typically acts as a tridentate or tetradentate chelating agent, wrapping around a single metal ion.

In dinuclear complexes, the phenolic oxygen atom usually acts as a bridging donor, connecting the two metal centers. acs.org The imine nitrogen atoms and other potential donor atoms from the primary amine precursor then complete the coordination sphere of each metal ion. The flexibility in the design of these ligands allows for the creation of complexes with varying coordination geometries, such as square planar, tetrahedral, or octahedral, around the metal centers. shivajichk.ac.inmdpi.com The term "hypodentate" can be used to describe a ligand where not all potential donor atoms are coordinated to a metal center. academie-sciences.fr

Influence of Metal Ions on Complex Architecture and Stability

The choice of the metal ion significantly influences the final architecture and stability of the resulting complex. mdpi.comresearchgate.net Different metal ions have distinct preferences for coordination numbers, geometries, and ligand donor atoms. shivajichk.ac.infrontiersin.org For instance, the ionic radius and the charge of the metal ion play a crucial role in determining the structure of the coordination polymer. mdpi.comnih.gov

Structural Analysis of Coordination Compounds (e.g., Bond Lengths, Angles, Dihedral Angles)

A common feature in the coordination chemistry of ligands derived from 2,6-diformylphenols is the formation of dinuclear complexes, where the phenolic oxygen atom acts as a bridge between two metal ions. The geometry around these metal centers can vary significantly depending on the metal ion itself, its oxidation state, and the nature of the other coordinating species.

In a notable example, a dinuclear nickel(II) complex incorporating a Schiff base ligand derived from 4-chloro-2,6-diformylphenol was analyzed. rsc.org The crystal structure revealed a dinuclear cation with a twisted, bifurcated shape. rsc.org Similarly, a dinuclear nickel(II) complex synthesized with 4-fluoro-2,6-diformylphenol features two Ni(II) atoms bridged by two phenolate oxygen atoms. iucr.orgiucr.org In this complex, each Ni(II) ion adopts a slightly distorted octahedral coordination geometry. iucr.orgiucr.org The axial positions are occupied by two water molecules, while the equatorial plane is defined by the two bridging phenolate oxygens and two oxygen atoms from the aldehyde groups of the ligand. iucr.org The intramolecular distance between the two nickel atoms is reported to be 3.0751 (9) Å. iucr.orgiucr.org

The coordination environment in lanthanide complexes has also been investigated. Binuclear Dysprosium(III) complexes with bis(acylhydrazones) of 4-substituted 2,6-diformylphenol show the two Dy(III) ions in a nine-coordinate environment. researchgate.net These are bound to the ligand through the phenolic oxygens, as well as the nitrogen and carbonyl oxygen atoms of the hydrazone moieties. researchgate.net

The structural parameters, including selected bond lengths and angles for these types of complexes, are crucial for understanding the steric and electronic effects influencing their formation and stability.

Interactive Data Table: Selected Bond Lengths in this compound-derived Metal Complexes

This table summarizes representative bond lengths observed in various coordination compounds.

| Complex Type | Metal Center | Bond | Length (Å) | Reference |

| Dinuclear Nickel(II) with 4-fluoro-2,6-diformylphenolato | Ni(II) | Ni···Ni | 3.0751 (9) | iucr.orgiucr.org |

| Dinuclear Nickel(II) with 4-fluoro-2,6-diformylphenolato | Ni(II) | Ni-O(phenolic) | 1.995 (4) - 2.019 (3) | iucr.org |

| Dinuclear Nickel(II) with 4-fluoro-2,6-diformylphenolato | Ni(II) | Ni-O(water) | 2.057 (4) - 2.067 (4) | iucr.org |

| Binuclear Dysprosium(III) with 4-substituted 2,6-diformylphenol bis(acylhydrazone) | Dy(III) | Dy-O | 2.281 (10) - 2.406 (10) | researchgate.net |

| Binuclear Dysprosium(III) with 4-substituted 2,6-diformylphenol bis(acylhydrazone) | Dy(III) | Dy-N | 2.563 (13) - 2.656 (13) | researchgate.net |

Interactive Data Table: Selected Bond Angles in this compound-derived Metal Complexes

This table presents key bond angles that define the geometry around the metal centers.

| Complex Type | Metal Center | Angle Description | Angle (°) | Reference |

| Dinuclear Nickel(II) with 4-chloro-2,6-diformylphenol Schiff Base | Ni(II) | Data for specific angles not detailed in abstract | - | rsc.org |

| Dinuclear Nickel(II) with 4-fluoro-2,6-diformylphenolato | Ni(II) | Defines slightly distorted octahedral geometry | ~90 / ~180 | iucr.orgiucr.org |

| Binuclear Dysprosium(III) with 4-substituted 2,6-diformylphenol bis(acylhydrazone) | Dy(III) | Defines nine-coordinate geometry | - | researchgate.net |

Supramolecular Chemistry and Self-assembly Processes Involving 4-hydroxyisophthalaldehyde

Design and Synthesis of Molecular Architectures via Self-Assembly

The strategic use of self-assembly, driven by non-covalent forces, allows for the construction of intricate supramolecular structures from well-defined molecular components. helsinki.firsc.org This bottom-up approach is pivotal in creating novel materials with tailored properties.

Poly(azomethine) Nanowall Formation

Poly(azomethine)s, a class of π-conjugated polymers, are synthesized through the polycondensation of diamines and dialdehydes. nih.govresearchgate.netrsc.org The reaction of 4-Hydroxyisophthalaldehyde with appropriate diamine monomers can lead to the formation of poly(azomethine) structures. Under specific conditions, these polymers can self-assemble into complex architectures such as nanowalls. This process is often facilitated by the Schiff base reaction, forming the characteristic azomethine (-HC=N-) linkage that constitutes the polymer backbone. nih.gov The properties and morphology of the resulting poly(azomethine)s can be tuned by the choice of monomers. rsc.orgrsc.org

Hydrogen Bonding Interactions in Self-Assembled Structures

Hydrogen bonding is a critical directional force in the self-assembly of molecules, significantly influencing the structure and stability of the resulting supramolecular architectures. helsinki.firsc.orgbeilstein-journals.org In systems involving this compound, the hydroxyl (-OH) and aldehyde (-CHO) groups are potent sites for hydrogen bond formation.

The presence of both hydrogen-bond donors and acceptors allows for the creation of self-complementary arrays, leading to predictable and stable assemblies. rsc.org Intramolecular hydrogen bonding, for instance, can occur between the hydroxyl and adjacent aldehyde groups, influencing the molecule's conformation. cam.ac.uk Intermolecular hydrogen bonds, on the other hand, drive the association of individual molecules into larger, ordered structures. These interactions are fundamental in the formation of various supramolecular motifs. cam.ac.uk

π-π Stacking Interactions in Aggregated States

Aromatic rings, like the benzene core of this compound, can interact through π-π stacking, a non-covalent interaction crucial for the stabilization of aggregated structures. rsc.orgnih.govlibretexts.org These interactions arise from a combination of dispersion and electrostatic forces between the π-electron clouds of adjacent aromatic rings. libretexts.org

Formation of Host-Guest Systems and Molecular Cages

Molecular cages are discrete, three-dimensional structures with internal cavities capable of encapsulating smaller "guest" molecules. mdpi.comwikipedia.orgmdpi.com The formation of these host-guest systems is a hallmark of supramolecular chemistry, with applications in areas such as sensing, catalysis, and drug delivery. wikipedia.orgmdpi.comnih.gov

The synthesis of molecular cages often involves the self-assembly of multiple components, driven by reversible interactions like metal-ligand coordination or dynamic covalent bonds. mdpi.comrsc.org The aldehyde functionalities of this compound make it a suitable building block for constructing organic or metal-organic cages through reactions that form imine or hydrazone linkages. The size, shape, and chemical environment of the cage's cavity can be tailored by the design of the constituent building blocks, allowing for selective guest binding. mdpi.comwikipedia.org

Aggregation-Induced Phenomena in this compound Systems

In many fluorescent molecules, aggregation in solution or the solid state leads to a quenching of emission, a phenomenon known as aggregation-caused quenching (ACQ). chemrxiv.orgresearchgate.net However, a contrasting effect, termed aggregation-induced emission (AIE), is observed in other systems where aggregation enhances fluorescence. chemrxiv.orgnih.gov This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govresearchgate.net

Modulation of Photophysical Properties through Aggregation

The aggregation of molecules like this compound derivatives can significantly alter their photophysical properties, including absorption and emission spectra. acs.orgnih.gov The formation of different types of aggregates (e.g., H-aggregates or J-aggregates) can lead to shifts in the emission wavelength and changes in the fluorescence quantum yield. acs.orgmdpi.com

For instance, studies on a related compound, 5-(tert-Butyl)-2-hydroxy-1,3-isophthalaldehyde, have shown that aggregation in different solvents and in the solid phase leads to tunable emission. acs.orgresearchgate.net The interplay of different aggregated species, including enol and tautomeric forms, can result in varied emission colors. acs.orgresearchgate.net This modulation of photophysical properties through controlled aggregation is a key strategy in developing new materials for optoelectronic applications. mdpi.com

| Feature | Description |

| Aggregation-Induced Emission (AIE) | A phenomenon where the aggregation of molecules leads to enhanced fluorescence emission. chemrxiv.orgnih.gov |

| Tunable Emission | The ability to control the color of emitted light by modulating factors such as aggregation or solvent polarity. acs.orgmdpi.com |

| H-aggregates vs. J-aggregates | Different modes of molecular stacking that result in distinct shifts in the absorption and emission spectra. |

Crystallization-Driven Self-Assembly

Crystallization-driven self-assembly (CDSA) is a process where the formation of a crystalline core directs the self-assembly of molecules into well-defined, often anisotropic, nanostructures. acs.org this compound has been utilized as a key building block in a specific application of this principle known as chemical liquid deposition (CLD) to fabricate ordered nanostructures.

In this process, this compound serves as an aromatic dialdehyde monomer that reacts with aromatic diamines. This reaction, a Schiff base condensation, forms poly(azomethine) chains. When conducted on a highly oriented pyrolytic graphite (HOPG) surface, this polymerization and subsequent crystallization process leads to the formation of standing poly(azomethine) nanowalls (ANWs). The growth of these nanowalls is an example of crystallization-driven self-assembly where the crystallization of the polymer chains on the substrate directs the formation of the extended, ordered structures. The resulting nanowalls are epitaxially aligned with the underlying graphite lattice, demonstrating a high degree of structural control.

The table below summarizes the components and conditions used in the crystallization-driven self-assembly of poly(azomethine) nanowalls.

| Monomer 1 | Monomer 2 | Deposition Method | Substrate | Resulting Structure |

| This compound (4HIP) | Aromatic Diamines | Chemical Liquid Deposition (CLD) | Highly Oriented Pyrolytic Graphite (HOPG) | Poly(azomethine) Nanowalls (ANWs) |

This method represents a soft-solution process for creating π-conjugated macromolecular architectures, where the reversible nature of the Schiff base coupling reaction allows for thermodynamic control over the self-assembly process.

Applications of 4-hydroxyisophthalaldehyde in Porous Materials and Catalysis

Covalent Organic Frameworks (COFs) Synthesis and Functionalization

Covalent organic frameworks (COFs) are a class of porous, crystalline polymers with ordered structures constructed from organic building blocks linked by strong covalent bonds. berkeley.edu Their high surface areas, tunable porosity, and structural diversity make them promising materials for a variety of applications, including catalysis, gas storage, and separation. nih.gov

4-Hydroxyisophthalaldehyde as a Building Block for Imine-Linked COFs

This compound is a key monomer in the synthesis of imine-linked COFs. The aldehyde functional groups of this compound react with amine-containing monomers through Schiff base condensation to form stable imine linkages (-C=N-), which define the framework structure. berkeley.eduresearchgate.netrsc.org The presence of the hydroxyl group on the this compound unit provides a site for further functionalization and can influence the electronic properties and catalytic activity of the resulting COF. rsc.org

The synthesis of these imine-linked COFs is often carried out under solvothermal conditions, where the monomers are heated in a suitable solvent mixture, sometimes with an acid catalyst, to promote the formation of a crystalline and porous framework. researchgate.net The choice of monomers and reaction conditions allows for the design of COFs with specific topologies and pore sizes. berkeley.edu

Metallosalen-Covalent Organic Frameworks (M(salen)-COFs)

Salen ligands, which are formed by the condensation of a salicylaldehyde derivative and a diamine, are excellent chelating agents for a variety of metal ions. When incorporated into the structure of a COF, they create a platform for immobilizing catalytically active metal centers. This compound is a crucial precursor for forming salen moieties within the COF structure. rsc.org The resulting metallosalen-COFs (M(salen)-COFs) combine the catalytic activity of molecular metal complexes with the robustness and high surface area of a heterogeneous support. researchgate.netrsc.org

The synthesis of M(salen)-COFs can be achieved through two primary strategies: a one-step or a two-step method. researchgate.netresearchgate.net

One-Step Synthesis: In this approach, the organic monomers (including this compound and an amine), and the metal salt are all combined in a single reaction vessel. researchgate.net The imine-linked framework forms and incorporates the metal ion simultaneously. This method is simpler and can lead to M(salen)-COFs with higher crystallinity and catalytic activity. researchgate.net

Two-Step Synthesis: This strategy involves the initial synthesis of the COF containing the salen-type ligands, followed by a post-synthetic metalation step. The pre-formed COF is treated with a solution of a metal salt to introduce the metal ions into the salen binding sites. researchgate.net

| Synthesis Strategy | Description | Advantages |

| One-Step | Monomers and metal salt react simultaneously to form the M(salen)-COF. researchgate.net | Simpler process, can result in higher crystallinity and catalytic activity. researchgate.net |

| Two-Step | The COF is first synthesized, followed by the introduction of the metal ion. researchgate.net | Allows for the synthesis of COFs that might be difficult to form in the presence of a metal ion. |

The salen pockets created from this compound and a diamine within the COF structure can strongly bind to a variety of transition metal ions, such as cobalt, zinc, and copper. rsc.orgresearchgate.net This creates a stable, well-defined catalytic center within the porous framework. The resulting M(salen)-COFs have shown promise in various catalytic applications, including the photocatalytic reduction of carbon dioxide. researchgate.net For instance, zinc-based M(salen)-COFs have been investigated for the conversion of CO2 into syngas. researchgate.net Dual-metal M(salen)-COFs, containing two different metal centers, have also been developed and have shown enhanced catalytic activity in CO2 reduction compared to their single-metal counterparts. nih.gov

One-Step and Two-Step Synthesis Strategies

Post-Synthetic Modification and Functionalization of COFs

Post-synthetic modification (PSM) is a powerful strategy to introduce new functional groups or alter the properties of a pre-existing COF without changing its underlying topology. rsc.orgrsc.orgsemanticscholar.org This approach is particularly useful when the desired functional groups are not compatible with the initial COF synthesis conditions. rsc.org

The hydroxyl group of this compound incorporated within a COF framework serves as a reactive handle for various PSM reactions. For example, it can be modified to introduce new functionalities, such as thiols, which have a high affinity for heavy metal ions like mercury. nih.gov This allows for the design of COF-based materials for environmental remediation. Other PSM strategies include the covalent attachment of other molecules, metalation of ligand sites, and chemical conversion of the framework linkages. rsc.orgsci-hub.se

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs), also known as coordination polymers (CPs), are crystalline materials composed of metal ions or clusters connected by organic ligands through coordination bonds. researchgate.netnih.govua.es These materials exhibit high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com

This compound Derived Ligands in MOF Synthesis

This compound serves as a key starting material for crafting ligands used in the construction of Metal-Organic Frameworks (MOFs). lookchem.com The aldehyde groups can readily undergo condensation reactions, particularly with amines, to form stable imine (Schiff base) linkages. This reactivity allows for the creation of elaborate and often rigid organic linkers that, when combined with metal ions or clusters, self-assemble into extended, crystalline networks. nih.gov

For instance, this compound can be reacted with various diamines or triamines to produce multidentate ligands. researchgate.net The hydroxyl group can also participate in coordination with the metal center or be used as a site for post-synthetic modification, introducing additional functionality into the final MOF structure. nih.gov This synthetic versatility enables the design of ligands with specific geometries and electronic properties, which in turn directs the assembly of MOFs with desired characteristics. A notable example involves the reaction with ethylenediamine to form metallosalen-COFs, which have applications in catalysis. researchgate.net Another route involves the reaction with 4-methyl-3-thiosemicarbazide to create bicompartmental, pentadentate bisthiosemicarbazone ligands. mdpi.com

Structural Diversity and Tunable Topologies in MOFs

The use of ligands derived from this compound contributes significantly to the structural diversity and tunable topologies observed in MOFs. The geometry of the resulting framework is dictated by the coordination number of the metal ion and the connectivity and flexibility of the organic linker. rsc.org By modifying the ligand derived from this compound, researchers can influence the resulting topology of the MOF.

For example, the reaction of different ligands with zinc(II) ions has produced four distinct 3D MOFs with varied coordination geometries and topologies. These include two-fold interpenetrating cube-like frameworks with a pcu topology and five-fold interpenetrating diamondoid-like frameworks with a dia topology. mdpi.com This structural diversity arises from the different coordination modes of the ligands and the coordination numbers of the Zn(II) ions, which range from four to six. mdpi.com The ability to form isoreticular MOFs—frameworks with the same underlying topology but different linkers and pore sizes—is a key advantage, allowing for systematic tuning of material properties. nih.gov The flexibility of certain ligands can also lead to dynamic frameworks that respond to external stimuli. rsc.org This tunability is crucial for optimizing MOFs for specific applications, such as selective gas adsorption or catalysis. sysu.edu.cnrsc.org

Catalytic Applications of this compound Derived Materials

Materials derived from this compound, especially Covalent Organic Frameworks (COFs) and MOFs, are emerging as highly effective catalysts in a variety of chemical transformations. researchgate.net Their high surface area, tunable porosity, and the ability to incorporate catalytically active sites make them superior to many traditional catalysts. sciopen.comrsc.org

Photocatalysis (e.g., CO2 Reduction)

Covalent Organic Frameworks (COFs) synthesized using this compound derivatives have shown significant promise in the photocatalytic reduction of CO2 into valuable fuels like syngas (a mixture of CO and H2). nih.govmdpi.com These materials act as heterogeneous photocatalysts, absorbing light to generate electron-hole pairs that drive the chemical conversion of CO2. rsc.org

In one approach, metallosalen-based COFs were prepared via a one-step synthesis involving this compound, ethylenediamine, and metal species. researchgate.net The resulting Co-containing COF (Co-TAPB-COF-1) demonstrated notable performance in the photocatalytic reduction of CO2. The framework's crystallinity and porous structure facilitate the diffusion of substrates and products, while the integrated metal sites act as the catalytic centers. researchgate.net The efficiency of these COF-based photocatalysts is tied to their robust covalent structures, extended π-conjugation for enhanced charge transport, and the ability to anchor specific active sites. rsc.org

| Catalyst | Reaction | Primary Product | Production Rate (μmol g⁻¹ h⁻¹) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| Co-Por-Py-COF | CO₂ Reduction | CO | 9645 | 96.7 | repec.org |

| Ni-Por-Py-COF | CO₂ Reduction | CH₄ | 463.2 | N/A | repec.org |

| M(salen)-COFs | CO₂ Reduction | Syngas (CO+H₂) | Noted for superior photocatalytic performance | researchgate.net |

Electrocatalysis (e.g., Hydrogen Evolution Reaction)

MOFs derived from precursors like this compound are excellent templates for creating highly active electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for clean hydrogen production. rsc.orgrsc.org While pristine MOFs can show activity, they are often pyrolyzed to produce carbon-based materials embedded with uniformly distributed metal nanoparticles or single atoms. rsc.orghgxx.org These derived materials benefit from high electrical conductivity and a large number of exposed active sites. rsc.org

For instance, cobalt-based MOFs can be converted into cobalt phosphide nanoparticles embedded in N-doped carbon, which exhibit remarkable HER activity and durability. hgxx.orgnih.gov The catalytic performance is evaluated by metrics such as the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²) and the Tafel slope, which provides insight into the reaction mechanism. nih.gov The synergy between the metal active sites and the conductive carbon support, derived from the organic linkers, is crucial for the high efficiency of these electrocatalysts. hgxx.orgnih.gov Bimetallic MOF derivatives often show enhanced performance due to synergistic effects between the two metals. rsc.org

| Catalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Source |

|---|---|---|---|---|

| CoP/N-doped Carbon (from ZIF-67) | 0.5 M H₂SO₄ | 77 | 52 | hgxx.org |

| Ni₂P/C (from Ni-MOF) | 1.0 M KOH | 128 | 69 | hgxx.org |

| Fe/Mn-MOFs | 1 M KOH | 232.8 (for OER) | 59.6 (for OER) | mdpi.com |

| Pt₂Ir₁/CoP | 0.5 M H₂SO₄ | 7 (at 20 mA cm⁻²) | 25.2 | nih.gov |

Heterogeneous Catalysis (e.g., CO Oxidation)

Materials derived from this compound-based MOFs can also serve as potent heterogeneous catalysts for oxidation reactions, such as the oxidation of carbon monoxide (CO). mpg.de This reaction is critical for automotive exhaust treatment and air purification. rsc.org The catalytic activity of MOF-derived materials stems from the highly dispersed metal nanoparticles or single atoms supported on a porous carbon matrix, which is the pyrolysis product of the organic linkers. nih.gov

For example, palladium nanoparticles supported on ceria (Pd/CeO₂) are highly effective for low-temperature CO oxidation. nih.gov MOFs provide an ideal platform to synthesize such catalysts with well-defined and highly dispersed active sites. The high surface area ensures maximum exposure of these sites to the reactant gases. The mechanism often involves the adsorption of CO and O₂ onto the catalyst surface, followed by their reaction to form CO₂ and subsequent desorption of the product. mpg.de The redox properties of both the metal and the support material can play a crucial role in the catalytic cycle. mdpi.com

| Catalyst | Support | Key Finding | Source |

|---|---|---|---|

| Cu-functionalized Hydroxyapatite | Hydroxyapatite | Complete CO conversion at 573 K. | rsc.org |

| Pd Nanoparticles | Ceria (CeO₂) | Single-atom Pd-oxo species are active at low temperatures. | nih.gov |

| Pt, Pd, Ni Nanoparticles | Ceria (CeO₂) | Active in low-temperature CO oxidation (<150 °C) due to metal-ceria interface sites. | nih.gov |

| Cu/Al/Ce Mixed Oxides | LDH-derived | High activity explained by Cu/Ce synergy. | mdpi.com |

Organocatalysis and Mechanistic Insights

The distinct functional groups of this compound allow its incorporation into complex organic molecules that can function as organocatalysts, which are metal-free catalysts. acs.org A chiral macrocyclic catalyst was synthesized through the imine condensation of a C2-pseudopeptidic bisaminoamide with 5-(tert-butyl)-2-hydroxyisophthalaldehyde. mdpi.com This iodine-containing macrocycle demonstrated the ability to catalyze the cycloaddition of CO₂ to styrene oxide, producing (R)-styrene carbonate with notable enantioselectivity. The catalyst's well-defined chiral environment is credited for its stereocontrol. The mechanism involves the activation of the epoxide by the catalyst, facilitating the nucleophilic attack of CO₂. mdpi.com This approach highlights the potential for creating enzyme-mimicking catalysts from readily available precursors like this compound.

| Catalyst System | Reaction | Conversion (%) | Enantiomeric Excess (ee, %) | Conditions | Source |

|---|---|---|---|---|---|

| Chiral iodine-containing macrocycle | Cycloaddition of CO₂ to styrene oxide | 45 | 69 (for R-styrene carbonate) | Room Temperature | mdpi.com |

Interactions of 4-hydroxyisophthalaldehyde Derivatives in Biological Contexts

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids)

An important example is the quinone cyanine-dithiazole (QCy-DT) probe, which is synthesized from 4-hydroxyisophthalaldehyde. nih.gov This probe has been specifically designed to recognize and bind to the minor groove of AT-rich regions of double-stranded DNA (dsDNA). nih.govresearchgate.net The binding of QCy-DT to the DNA minor groove is sequence-specific and induces a significant change in the probe's fluorescent properties, allowing for the targeted detection of specific DNA sequences. nih.gov This interaction is a key feature in its application for real-time monitoring of DNA in living cells. nih.gov

More generally, aldehydes are known to be reactive electrophiles that can form covalent adducts with nucleophilic functional groups found in biomolecules. nih.gov In proteins, the sulfhydryl groups of cysteine residues are particularly susceptible to reaction with aldehydes through processes like Michael addition. nih.gov Such covalent modifications can alter the structure and function of proteins, thereby impacting cellular signaling pathways. nih.govnih.gov Similarly, aldehydes can react with nucleic acids, potentially leading to modifications that affect their biological function. nih.gov The reactivity of the aldehyde groups in this compound derivatives allows them to participate in these types of interactions, forming stable complexes and adducts with various biomolecules.

Development of Fluorescent Probes for Biological Analytes

This compound is a key building block in the synthesis of advanced fluorescent probes for detecting and imaging biologically relevant analytes. nih.gov Its structure allows for the creation of modular "turn-on" probes that are initially non-fluorescent but emit a strong signal upon interaction with their target. nih.govnih.gov

A prominent class of near-infrared (NIR) fluorescent probes derived from this compound are the Quinone Cyanine 7 (QCy7) fluorophores. nih.govresearchgate.net These probes are typically composed of a donor phenol moiety, derived from this compound, conjugated with two heterocyclic electron acceptors like N-alkylated benzothiazole, quinoline, or indoline groups. nih.govresearchgate.net

The synthesis is often a straightforward and economical Knoevenagel condensation of this compound with the chosen heterocyclic acceptors in the presence of a base such as piperidine. nih.govresearchgate.net This modular synthesis allows for the incorporation of different analyte-responsive groups, enabling the development of specific probes for various biological targets, including hydrogen peroxide and β-galactosidase. nih.gov

The sensing mechanism of QCy7-based probes is typically a "switch-on" or "turn-on" system based on an internal charge transfer (ICT) process. nih.gov In its native, protonated phenol form, the probe is non-fluorescent because the ICT process is blocked. researchgate.net However, upon interaction with a specific biological analyte or environment (such as binding to DNA or enzymatic cleavage of a protecting group), a change occurs—like deprotonation to a phenolate form. This event triggers the ICT, resulting in a highly delocalized π-electron system and a dramatic increase in fluorescence emission in the NIR region. nih.govresearchgate.net

These probes are designed to operate in the NIR window (700-1000 nm), which is highly advantageous for biological imaging. mdpi.com NIR light can penetrate deeper into tissues with less scattering, and there is lower background autofluorescence from biological samples in this region, leading to a higher signal-to-noise ratio. mdpi.comrsc.org Probes like QCy-DT exhibit a large Stokes shift (the difference between the absorption and emission maxima), which is a valuable property that helps to avoid self-absorption and improves detection sensitivity. nih.gov

| Probe Feature | Description | Reference |

|---|---|---|

| Core Structure | A donor phenol moiety from this compound conjugated with two heterocyclic electron acceptors. | nih.govresearchgate.net |

| Sensing Mechanism | "Switch-on" fluorescence based on an Internal Charge Transfer (ICT) process. | nih.gov |

| Spectral Region | Near-Infrared (NIR), beneficial for deep tissue imaging and low background. | mdpi.com |

| Key Property | Large Stokes shift, which minimizes self-absorption and enhances sensitivity. | nih.gov |

| Biological Target Example | AT-rich minor grooves of DNA, leading to sequence-specific recognition. | nih.govresearchgate.net |

Quinone Cyanine (QCy7)-Based Fluorophores

Spiropyran-Based Systems for Optical Switching in Biological Environments

Derivatives of this compound serve as precursors for the synthesis of photochromic spiropyran-based systems. researchgate.net These molecules can function as molecular optical switches, reversibly changing their structure and properties upon exposure to light. researchgate.netnih.gov Specifically, 5-benzoxazolyl-4-hydroxyisophthalic aldehyde has been used to create novel spiro[indoline-benzopyrans]. researchgate.net

The switching action involves the reversible isomerization between a colorless, non-fluorescent spiropyran (SP) form and a colored, often fluorescent, merocyanine (MC) form. researchgate.netnih.gov Irradiation with UV light induces the cleavage of a C-O bond, converting the SP form to the zwitterionic, planar MC form. core.ac.uk This process can be reversed by irradiation with visible light or by heat, returning the molecule to the stable SP form. nih.govcore.ac.uk This reversible photoswitching allows for the controlled modulation of fluorescence, making these systems valuable for applications in super-resolution imaging and as photoswitchable sensors in biological environments. researchgate.net By immobilizing these spiropyran derivatives within polymer nanoparticles, their stability and switching performance in biological contexts can be enhanced. nih.gov

Potential Roles in Modulating Biological Pathways (Excluding Dosage/Administration)

The inherent chemical reactivity of the functional groups in this compound and its derivatives gives them the potential to modulate biological pathways.

The biological activity of this compound derivatives is largely dictated by the reactivity of their aldehyde and hydroxyl groups. The aldehyde groups are electrophilic and can readily participate in nucleophilic addition and condensation reactions. wikipedia.org A key biological reaction is the formation of a Schiff base (an imine) through condensation with primary amino groups, such as the ε-amino group of lysine residues in proteins.

The hydroxyl group influences the reactivity of the benzene ring and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to enzyme active sites or protein surfaces. mdpi.com Furthermore, aldehydes can undergo oxidation to form carboxylic acids or reduction to form alcohols, transformations that can occur within biological systems and alter the molecule's activity. As electrophiles, aldehydes can react with soft nucleophiles in cells, most notably the thiol groups of cysteine residues in proteins. nih.gov This covalent modification of key proteins, such as enzymes or transcription factors, can alter their function and, consequently, modulate entire signaling pathways like the NF-κB and PI3K/Akt/mTOR pathways. nih.govnih.gov

| Functional Group | Reaction Type | Biological Significance | Reference |

|---|---|---|---|

| Aldehyde | Schiff Base Formation | Reacts with primary amines (e.g., lysine in proteins) to form imines, altering protein structure and function. | |

| Aldehyde | Nucleophilic Addition | Reacts with nucleophiles like sulfhydryl groups (e.g., cysteine in proteins), leading to covalent modification. | nih.gov |

| Aldehyde | Oxidation/Reduction | Can be metabolized to carboxylic acids or alcohols, changing the molecule's properties and interactions. | |

| Hydroxyl | Hydrogen Bonding | Participates in specific interactions with biomolecules, aiding in molecular recognition and binding affinity. | mdpi.com |

Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

The biological activity of this compound derivatives is intrinsically linked to their ability to bind to and modulate the function of specific proteins, such as enzymes and receptors. ashp.org The structural flexibility of these derivatives, especially Schiff bases, allows for the synthesis of compounds that can target a variety of biological systems. scirp.orgresearchgate.net

Enzyme Inhibition

Enzymes are a major class of drug targets, and the inhibition of specific enzymatic activity is a key mechanism for many therapeutic agents. nih.gov Derivatives of this compound have been investigated as inhibitors of several important enzymes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a strategy for treating conditions like Alzheimer's disease. researchgate.net Studies on bis-Schiff base derivatives of the related 4-hydroxyacetophenone have shown significant inhibitory activity against both AChE and BChE. For instance, certain derivatives with bromo benzyl and 2-methoxyphenol groups displayed more potent inhibition than the standard drug galantamine. researchgate.net Another study on novel Schiff base sulfonate derivatives identified compounds with potent inhibitory activity against AChE, with Kᵢ values in the nanomolar range. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and epilepsy. nih.gov Novel Schiff base sulfonate derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). One derivative, in particular, showed superior inhibition against hCA I compared to the standard inhibitor acetazolamide (AAZ). nih.gov